molecular formula C7H4BrNO B1280711 5-Bromo-1,2-benzisoxazole CAS No. 837392-65-1

5-Bromo-1,2-benzisoxazole

Cat. No.: B1280711
CAS No.: 837392-65-1
M. Wt: 198.02 g/mol
InChI Key: XAGKLUNARLSYDT-UHFFFAOYSA-N
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Description

5-Bromo-1,2-benzisoxazole: is a heterocyclic organic compound that belongs to the benzisoxazole family. This compound is characterized by a benzene ring fused to an isoxazole ring, with a bromine atom attached at the 5th position of the benzene ring. Benzisoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their pharmacological properties.

Biochemical Analysis

Biochemical Properties

5-Bromo-1,2-benzisoxazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with proteins. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities . The compound interacts with enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, which are involved in metabolic pathways . These interactions often result in the inhibition of enzyme activity, leading to the disruption of essential biochemical processes in pathogenic organisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, it has been observed to inhibit cell proliferation and induce apoptosis . The compound influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with chorismate pyruvate-lyase results in the inhibition of this enzyme, disrupting the synthesis of essential metabolites . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors, thereby influencing cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell viability and altered metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound affects metabolic flux by inhibiting key enzymes, such as chorismate pyruvate-lyase, leading to altered levels of metabolites . These interactions can disrupt normal cellular functions and contribute to the compound’s therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, thereby modulating cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-1,2-benzisoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the condensation of 2-aminophenol with brominated aromatic aldehydes in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) and a catalyst like titanium tetraisopropoxide (TTIP) at elevated temperatures . Another approach involves the reaction of 2-aminophenol with brominated ortho-esters or isothiocyanates under acidic conditions .

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of metal catalysts, such as palladium or copper, can enhance the reaction rates and yields. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-1,2-benzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Major Products:

    Substitution: 5-Amino-1,2-benzisoxazole, 5-Thio-1,2-benzisoxazole.

    Oxidation: this compound N-oxide.

    Reduction: 5-Bromo-1,2-benzoxazole.

Scientific Research Applications

Chemistry:

5-Bromo-1,2-benzisoxazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound is used to study enzyme inhibition and receptor binding. It is also employed in the design of bioactive molecules with potential therapeutic applications .

Medicine:

This compound has shown promise in the development of drugs for the treatment of various diseases, including cancer, bacterial infections, and neurological disorders. Its derivatives have been investigated for their anticancer, antibacterial, and anti-inflammatory properties .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of dyes, pigments, and polymers .

Comparison with Similar Compounds

  • 5-Chloro-1,2-benzisoxazole
  • 5-Fluoro-1,2-benzisoxazole
  • 5-Methyl-1,2-benzisoxazole

Comparison:

5-Bromo-1,2-benzisoxazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative exhibits higher reactivity in substitution reactions and stronger binding affinity to molecular targets . This makes it a valuable compound in medicinal chemistry for the development of potent bioactive molecules .

Properties

IUPAC Name

5-bromo-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGKLUNARLSYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475613
Record name 5-Bromo-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837392-65-1
Record name 5-Bromo-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2-benzoxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-hydroxy-benzaldehyde (2.0 g, 10 mmol) in ethanol (10 mL) at room temperature was treated with hydroxylamine-O-sulfonic acid (1.69 g, 15 mmol), stirred for 20 minutes, diluted with dichloromethane (50 mL), cooled to 0° C. and treated with a solution of sodium bicarbonate (3 g) in water (25 mL). The solution was stirred at 0° C. for 30 minutes. The organic layer was removed and the aqueous layer was extracted with dichloromethane. The aqueous layer was treated with additional dichloromethane (50 mL) and stirring was continued for one hour. The layers were separated and the aqueous layer was extracted with dicloromethane. The combined organic layers were washed with brine, dried (MgSO4) and concentrated. The concentrate was recrystallized from ethanol to give 970 mg (49%) yield of the desired product. MS (ESI(−)) m/e 195.9, 197.9 (M−H)−
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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